Ethyl 2-{[(4-fluorophenyl)carbonyl]amino}-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-(4-FLUOROBENZAMIDO)-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a fluorobenzamido group, a methoxyphenyl carbamoyl group, and a methylthiophene carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-FLUOROBENZAMIDO)-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorobenzamido Intermediate: This step involves the reaction of 4-fluorobenzoic acid with an amine to form the fluorobenzamido intermediate.
Introduction of the Methoxyphenyl Carbamoyl Group: The intermediate is then reacted with 4-methoxyphenyl isocyanate to introduce the methoxyphenyl carbamoyl group.
Cyclization to Form the Thiophene Ring: The resulting compound undergoes cyclization with a suitable thiophene precursor under acidic or basic conditions to form the thiophene ring.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-FLUOROBENZAMIDO)-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
ETHYL 2-(4-FLUOROBENZAMIDO)-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-FLUOROBENZAMIDO)-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(3-FLUOROBENZAMIDO)BENZOATE
- ETHYL 2-(2-FLUOROBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE
- ETHYL 2-(3-FLUOROBENZAMIDO)-3-[(4-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE
Uniqueness
ETHYL 2-(4-FLUOROBENZAMIDO)-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H21FN2O5S |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O5S/c1-4-31-23(29)18-13(2)19(21(28)25-16-9-11-17(30-3)12-10-16)32-22(18)26-20(27)14-5-7-15(24)8-6-14/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
WXHRIMZWJXOYLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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